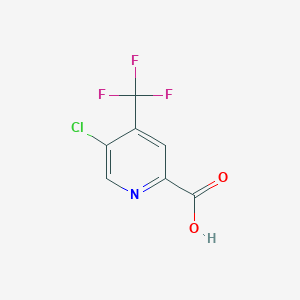

5-Chloro-4-(trifluoromethyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

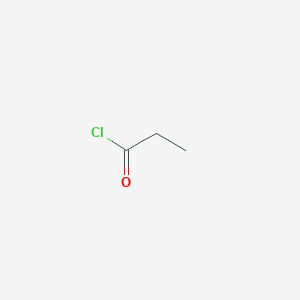

Synthesis Analysis

5-Chloro-4-(trifluoromethyl)picolinic acid is a chemical compound with potential applications in various fields including organic synthesis and material science. Although the specific synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid is not directly documented in the available literature, similar compounds have been synthesized through methods that could be adapted for its production. For instance, the synthesis of related picolinic acid derivatives often involves steps such as nitration, selective reduction, diazotization, and chlorination starting from commercially available precursors to achieve high yields of the desired product (Yu et al., 2015).

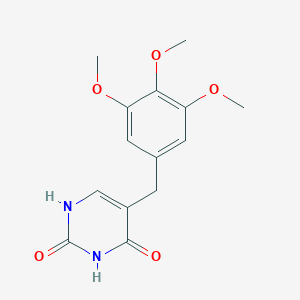

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives, including 5-Chloro-4-(trifluoromethyl)picolinic acid, is characterized by the presence of a picoline ring substituted with various functional groups that influence its chemical properties and reactivity. X-ray diffraction analysis and NMR spectroscopy are common techniques used for structural characterization, revealing intricate details about the arrangement of atoms and the electronic environment within the molecule. These structural features are crucial for understanding the compound's interaction with other molecules and its behavior in chemical reactions (Wilcox et al., 2015).

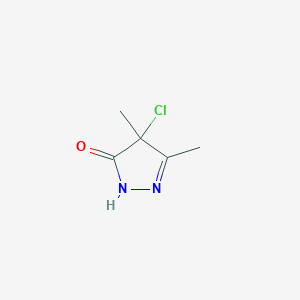

Chemical Reactions and Properties

Picolinic acid derivatives, including 5-Chloro-4-(trifluoromethyl)picolinic acid, participate in various chemical reactions, reflecting their versatile chemical properties. These compounds are often involved in coordination chemistry, forming complexes with metals which can be utilized in catalysis, material science, and potentially in medicinal applications. Their reactivity with different reagents under various conditions highlights their utility in synthetic chemistry for constructing complex molecular architectures (Basu et al., 2005).

Physical Properties Analysis

The physical properties of 5-Chloro-4-(trifluoromethyl)picolinic acid and related compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of electronegative elements like chlorine and fluorine affects the compound's polarity, solubility in various solvents, and thermal stability. Such properties are essential for designing processes involving these compounds, including their purification, analysis, and application in different chemical reactions (Chakov et al., 1999).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Antitumor Drugs

5-Chloro-4-(trifluoromethyl)picolinic acid plays a role in the synthesis of antitumor drugs. For example, it is used in the improved synthesis of the antitumor drug Sorafenib. This process is noted for its simplicity, high yield, and environmentally friendly approach (Yao Jian-wen, 2012).

2. Organic Light Emitting Diodes (OLEDs)

This chemical is also involved in the study of blue phosphorescent OLEDs. It is particularly significant in the context of degradation reactions in OLEDs, which can influence device stability (E. Baranoff et al., 2012).

3. Biodegradation Studies

Research has identified Achromobacter sp. f1 as a bacterium capable of co-metabolizing 5-Chloro-4-(trifluoromethyl)picolinic acid. This finding is significant in biodegradation, particularly in treating pollutants like 4-chloronitrobenzene (Zhiqiang Wu et al., 2017).

4. Coordination Polymers and Photocatalytic Activity

The use of derivatives of picolinic acid, such as 5-(3,4-dicarboxylphenyl)picolinic acid, in the synthesis of coordination compounds and polymers for photocatalytic activities highlights another application area. These compounds show promise in environmental remediation and materials science (Jin-Zhong Gu et al., 2017).

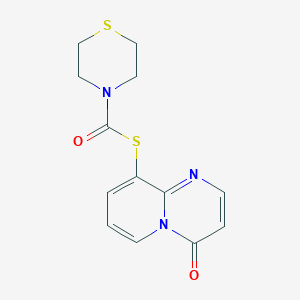

5. Electrophosphorescence in Iridium Complexes

5-Chloro-4-(trifluoromethyl)picolinic acid is used in synthesizing iridium complexes with potential applications in electrophosphorescent devices. These complexes are promising for practical device applications due to their high efficiencies and stability (Wenguan Zhang et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUECDOBROYTMSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458359 |

Source

|

| Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-(trifluoromethyl)picolinic acid | |

CAS RN |

796090-31-8 |

Source

|

| Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)

![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)